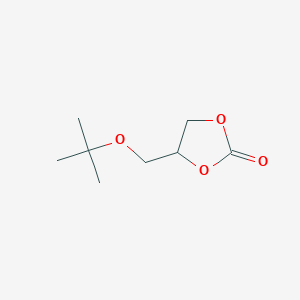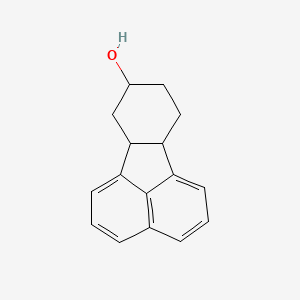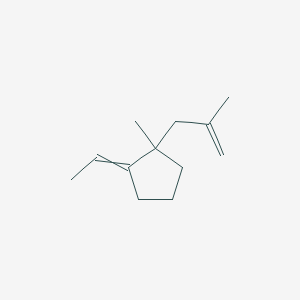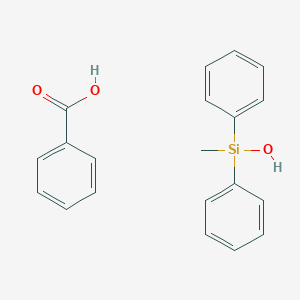
Benzoic acid;hydroxy-methyl-diphenylsilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzoic acid;hydroxy-methyl-diphenylsilane is a compound that combines the properties of benzoic acid and hydroxy-methyl-diphenylsilane Benzoic acid is a well-known aromatic carboxylic acid, while hydroxy-methyl-diphenylsilane is a silicon-containing organic compound
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid;hydroxy-methyl-diphenylsilane typically involves the reaction of benzoic acid with hydroxy-methyl-diphenylsilane under specific conditions. One common method is the esterification reaction, where benzoic acid reacts with hydroxy-methyl-diphenylsilane in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the process. Additionally, purification steps such as distillation or recrystallization may be employed to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
Benzoic acid;hydroxy-methyl-diphenylsilane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or hydrocarbons.
Substitution: The aromatic ring of benzoic acid can undergo electrophilic substitution reactions, while the silicon-containing part can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br₂) or nitric acid (HNO₃), while nucleophilic substitution can use reagents like sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield benzoic acid derivatives, while reduction can produce alcohols or hydrocarbons.
Applications De Recherche Scientifique
Benzoic acid;hydroxy-methyl-diphenylsilane has a wide range of applications in scientific research:
Chemistry: The compound is used as a reagent in organic synthesis and as a precursor for the preparation of other silicon-containing compounds.
Biology: It can be employed in studies involving silicon-based biomolecules and their interactions with biological systems.
Medicine: Research on the compound’s potential therapeutic properties, such as antimicrobial or anticancer activities, is ongoing.
Industry: The compound is utilized in the production of specialty chemicals, coatings, and materials with unique properties.
Mécanisme D'action
The mechanism of action of benzoic acid;hydroxy-methyl-diphenylsilane involves its interaction with specific molecular targets and pathways. The benzoic acid moiety can interact with enzymes and proteins, while the silicon-containing part can influence the compound’s reactivity and stability. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Benzoic acid;hydroxy-methyl-diphenylsilane can be compared with other similar compounds, such as:
Benzoic acid: A simple aromatic carboxylic acid with well-known properties and applications.
Diphenylsilane: A silicon-containing compound with different reactivity and applications compared to this compound.
Hydroxy-methyl-diphenylsilane: A compound with similar silicon-containing structure but without the benzoic acid moiety.
Propriétés
Numéro CAS |
81851-79-8 |
|---|---|
Formule moléculaire |
C20H20O3Si |
Poids moléculaire |
336.5 g/mol |
Nom IUPAC |
benzoic acid;hydroxy-methyl-diphenylsilane |
InChI |
InChI=1S/C13H14OSi.C7H6O2/c1-15(14,12-8-4-2-5-9-12)13-10-6-3-7-11-13;8-7(9)6-4-2-1-3-5-6/h2-11,14H,1H3;1-5H,(H,8,9) |
Clé InChI |
CRRUKAHAPJJXGL-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C1=CC=CC=C1)(C2=CC=CC=C2)O.C1=CC=C(C=C1)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


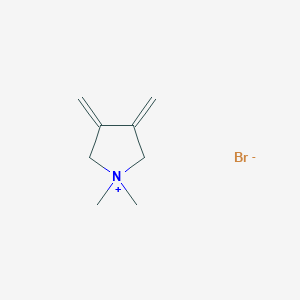
![Butyl {4-[(oxiran-2-yl)methoxy]phenyl}carbamate](/img/structure/B14418097.png)
![1-Buten-1-one, 4,4,4-trifluoro-3-(trifluoromethyl)-3-[(trimethylsilyl)oxy]-](/img/structure/B14418098.png)
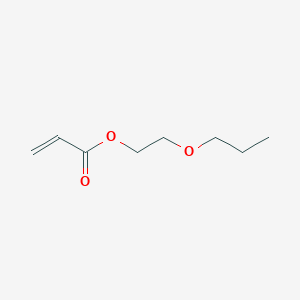
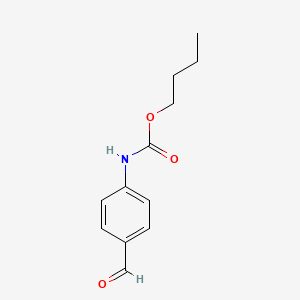

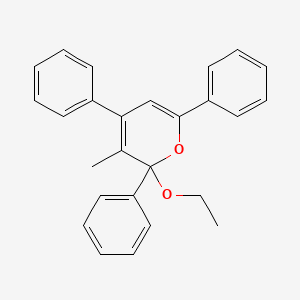

![1-(2-Methyl-1-oxaspiro[2.2]pentan-2-yl)ethan-1-one](/img/structure/B14418138.png)

![4-{[(1-Benzothiophen-3-yl)methyl]sulfanyl}-1-propyl-1H-imidazo[4,5-c]pyridine](/img/structure/B14418147.png)
